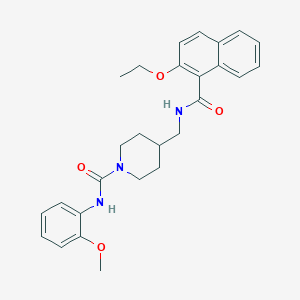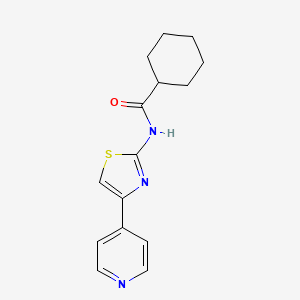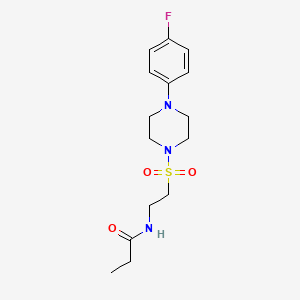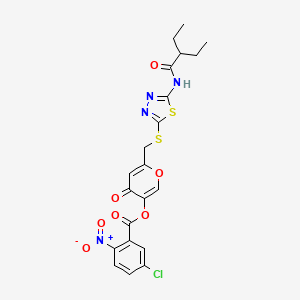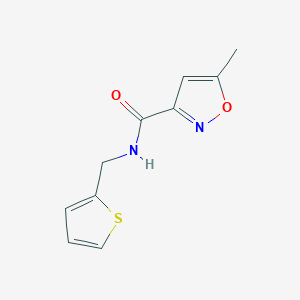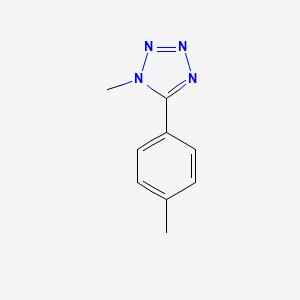
1-Methyl-5-(4-methylphenyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(4-methylphenyl)tetrazole is a type of tetrazole derivative. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of this compound can be approached in ecofriendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of 5-alkylsulfanyltetrazoles with hydrogen peroxide depends on the reaction conditions and can give 5-alkylsulfinyl- or 5-alkylsulfonyltetrazoles .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrazole ring system. The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
This compound is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .Scientific Research Applications
Chemical Synthesis and Green Chemistry
"1-Methyl-5-(4-methylphenyl)tetrazole" plays a significant role in the realm of chemical synthesis and green chemistry, serving as a precursor or component in the synthesis of complex organic compounds. A notable example includes its application in the development of practical and environmentally benign synthetic methods for producing valuable intermediates, such as "5,5′-Methylene-bis(benzotriazole)"—a compound essential for metal passivation and light-sensitive materials. This process exemplifies the shift towards greener chemical practices, minimizing harmful by-products and improving efficiency (Haining Gu et al., 2009).
Pharmacophoric Applications
The tetrazole moiety, a fundamental structure within "this compound," is widely recognized for its pharmacophoric properties. Tetrazoles are celebrated for their broad spectrum of biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory effects. Its bioisostere role—substituting for the carboxylic acid group in drugs—enhances the lipophilicity, bioavailability, and pharmacokinetic profile of pharmaceuticals. This highlights the critical role tetrazoles play in drug development, offering a versatile scaffold for the creation of new therapeutic agents (P. Patowary et al., 2021).
Antibacterial Research
In antibacterial research, "this compound" derivatives have shown promise. The integration of the tetrazole structure with other antibacterial pharmacophores has led to the creation of novel compounds with enhanced efficacy against both drug-sensitive and drug-resistant bacterial strains. This innovative approach underlines the potential of tetrazole-based hybrids in addressing the growing concern of antibiotic resistance, showcasing their significance in developing future antibacterial therapies (F. Gao et al., 2019).
Thermoelectric Materials
The application of "this compound" extends into the field of materials science, particularly in the development of thermoelectric materials. Research focusing on polymer-inorganic thermoelectric nanocomposites has explored the use of organic polymers combined with inorganic materials to enhance thermoelectric efficiency. This interdisciplinary approach aims to create materials with improved performance for energy conversion, indicating the broader applicability of tetrazole derivatives in advancing sustainable energy solutions (Yong Du et al., 2012).
Antiviral Agents
"this compound" and its derivatives have also been explored for their antiviral potential. The tetrazole moiety's ability to serve as a bioisostere for the carboxylic acid/amide group has led to the synthesis of compounds demonstrating promising activity against various viruses, including influenza, HIV, and HCV. This highlights the significant potential of tetrazole-based molecules in the ongoing search for new and effective antiviral pharmaceuticals (Ruchika Yogesh & N. Srivastava, 2021).
Mechanism of Action
The mechanism of action of tetrazoles is mainly through the inhibition of the fungal enzyme cytochrome P450 . Tetrazoles like 1-Methyl-5-(4-methylphenyl)tetrazole have a high degree of selectivity for this enzyme which is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .
properties
IUPAC Name |
1-methyl-5-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-3-5-8(6-4-7)9-10-11-12-13(9)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQXTOWXEPDTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

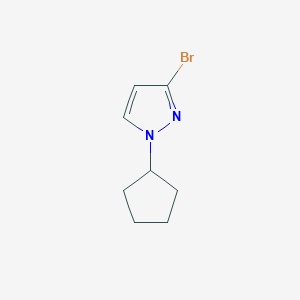
![N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2688384.png)

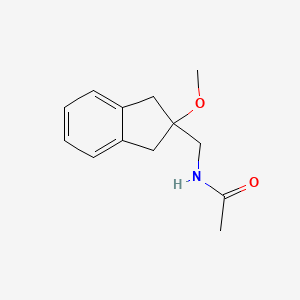

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688390.png)
![2-Chloro-N-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2688391.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2688392.png)
![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B2688393.png)
